![molecular formula C18H11F7N2OS B249912 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole, also known as MTFMT, is a new chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole acts as a potent inhibitor of various enzymes and receptors such as acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase, and tyrosinase. It binds to the active site of these enzymes and blocks their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antitumor activities. It also exhibits neuroprotective and cardioprotective effects by inhibiting the activity of acetylcholinesterase and carbonic anhydrase, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has several advantages as a research tool such as its high potency, selectivity, and ease of synthesis. However, it also has some limitations such as its toxicity and limited solubility in aqueous media.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole such as developing new derivatives with improved physicochemical and pharmacological properties, studying its interaction with various enzymes and receptors, and exploring its potential applications in drug discovery and development.
Conclusion:
In conclusion, 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole is a new chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against various enzymes and receptors. Further research is needed to explore its full potential as a research tool and drug candidate.
Synthesemethoden
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can be synthesized using a simple and efficient method involving the reaction of 5-methoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds smoothly at room temperature and yields 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole in high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It can be used as a probe to study the mechanism of action of various enzymes and receptors. 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can also be used as a pharmacophore to design new drugs with improved efficacy and selectivity.
Eigenschaften
Molekularformel |
C18H11F7N2OS |
---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-1-phenyl-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrazole |
InChI |
InChI=1S/C18H11F7N2OS/c1-8-15(17(28-2)27(26-8)9-6-4-3-5-7-9)29-16-13(21)11(19)10(18(23,24)25)12(20)14(16)22/h3-7H,1-2H3 |
InChI-Schlüssel |
CZYDIVLBEJSXTN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.